![molecular formula C28H24FN3O6S B2445360 2-Amino-6-(2-fluorobenzyl)-4-(3,4,5-trimethoxyphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide CAS No. 893295-04-0](/img/structure/B2445360.png)
2-Amino-6-(2-fluorobenzyl)-4-(3,4,5-trimethoxyphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-Amino-6-(2-fluorobenzyl)-4-(3,4,5-trimethoxyphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide is a useful research compound. Its molecular formula is C28H24FN3O6S and its molecular weight is 549.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-Amino-6-(2-fluorobenzyl)-4-(3,4,5-trimethoxyphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide is a synthetic compound that has garnered attention for its potential therapeutic applications. This article explores its biological activity, focusing on its anticancer properties and mechanisms of action.
- Molecular Formula : C28H24FN3O6S
- Molecular Weight : 549.57 g/mol
- CAS Number : 893295-04-0
Biological Activity Overview
The compound exhibits notable biological activities, particularly in the context of cancer treatment. Several studies have evaluated its cytotoxic effects on various cancer cell lines and its mechanisms of action.
Cell Viability Assays
In vitro studies have demonstrated that this compound possesses significant cytotoxicity against multiple cancer cell lines. The following table summarizes its inhibitory effects compared to standard chemotherapeutic agents:
Cell Line | IC50 (µM) | Reference Drug | IC50 (µM) |
---|---|---|---|
MCF-7 (Breast Cancer) | 8.01 ± 0.5 | Doxorubicin | 16.20 ± 1.3 |
HCT-116 (Colon Cancer) | 10.23 ± 0.8 | Vinblastine | 12.50 ± 1.0 |
PC-3 (Prostate Cancer) | 15.52 ± 1.2 | Colchicine | 10.00 ± 0.5 |
A549 (Lung Cancer) | 9.47 ± 0.7 | - | - |
HepG-2 (Liver Cancer) | 12.00 ± 1.0 | - | - |
These results indicate that the compound's potency varies across different cancer types, with the MCF-7 cell line being particularly sensitive.
The compound's mechanism of action involves the inhibition of key signaling pathways associated with cancer cell proliferation and survival:
- Inhibition of EGFR and VEGFR-2 : The compound has been shown to inhibit epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2), which are critical in tumor growth and angiogenesis.
- Tubulin Polymerization Inhibition : The compound also exhibits properties that interfere with tubulin polymerization, an essential process for mitosis in cancer cells . This action may contribute to its cytotoxic effects.
Structure-Activity Relationship (SAR)
Research into the structural aspects of the compound has revealed that modifications at specific positions can significantly influence its biological activity:
- The presence of the 3,4,5-trimethoxyphenyl group is crucial for enhancing cytotoxicity.
- Variations in substituents at the nitrogen position impact the binding affinity and inhibitory activity against targeted proteins.
Case Studies
A notable study conducted by Miller et al., highlighted the development of a series of compounds based on a similar thiazole scaffold, demonstrating strong antiproliferative activity against tumor cells . This underscores the potential of derivatives like our target compound in therapeutic applications.
Eigenschaften
IUPAC Name |
2-amino-6-[(2-fluorophenyl)methyl]-5,5-dioxo-4-(3,4,5-trimethoxyphenyl)-4H-pyrano[3,2-c][2,1]benzothiazine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24FN3O6S/c1-35-22-12-17(13-23(36-2)26(22)37-3)24-19(14-30)28(31)38-25-18-9-5-7-11-21(18)32(39(33,34)27(24)25)15-16-8-4-6-10-20(16)29/h4-13,24H,15,31H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYXHKAAHKAPIRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2C(=C(OC3=C2S(=O)(=O)N(C4=CC=CC=C43)CC5=CC=CC=C5F)N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24FN3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
549.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.